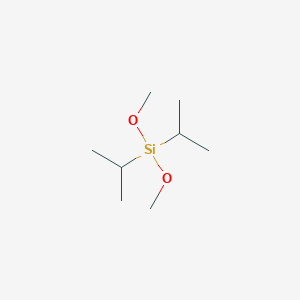

Diisopropyldimethoxysilane

Beschreibung

Eigenschaften

IUPAC Name |

dimethoxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPUZTHRFWIGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066341 | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18230-61-0 | |

| Record name | Diisopropyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18230-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018230610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Batch Reactor Methodology

Industrial production often employs batch reactors equipped with reflux condensers and gas scrubbers. The process involves:

-

Charging diisopropyldichlorosilane and methanol into the reactor.

-

Gradual heating to 40°C with agitation to initiate exothermic reaction.

-

Continuous removal of gaseous HCl via vacuum distillation or neutralization with aqueous bases.

-

Post-reaction purification through fractional distillation under reduced pressure (boiling point: 164°C at 1013 hPa).

Table 1: Critical Process Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Reaction Temperature | 40–50°C | Maximize conversion efficiency |

| Pressure | 0.1–0.3 MPa | Facilitate HCl volatilization |

| Methanol Purity | ≥99.5% | Minimize esterification byproducts |

Continuous Flow Systems

Recent advancements explore continuous flow reactors to enhance yield and safety. In such systems:

-

Precursors are pumped through a heated tubular reactor with residence times <30 minutes.

-

Inline neutralization units immediately treat HCl emissions, reducing corrosion risks.

-

Real-time monitoring of silane conversion ensures consistent product quality.

Catalytic and Solvent Effects

While the base reaction proceeds without catalysts, additives like tertiary amines (e.g., triethylamine) or pyridine derivatives accelerate substitution by scavenging HCl. Solvent selection also impacts kinetics:

-

Polar aprotic solvents (e.g., THF) increase reaction rates but complicate distillation.

-

Non-polar solvents (e.g., hexane) simplify phase separation but require longer reaction times.

Purification and Quality Control

Crude this compound often contains residual methanol, chlorosilanes, and oligomeric byproducts. Industrial purification employs:

-

Fractional distillation : Utilizing columns with >10 theoretical plates to achieve ≥98% purity.

-

Molecular sieves : Adsorb trace moisture (critical for applications in moisture-sensitive catalysts).

Table 2: Analytical Specifications

| Property | Acceptable Range | Test Method |

|---|---|---|

| Purity (GC) | ≥98.0% | ASTM D7504 |

| Chloride Content | ≤50 ppm | Potentiometric titration |

| Density (20°C) | 0.88 ± 0.01 g/cm³ | ISO 3675 |

Emerging Innovations and Research Gaps

Despite established protocols, literature lacks detailed kinetic studies or catalytic optimization data. Recent patents hint at novel approaches, such as:

Analyse Chemischer Reaktionen

Silylation Reactions with Alcohols

DIPDMS reacts with hydroxyl-containing compounds to form silyl ethers, releasing methanol as a byproduct:

Key Characteristics :

-

Requires anhydrous conditions to prevent premature hydrolysis .

-

Acid/base catalysis accelerates the reaction.

-

Used for alcohol protection in multi-step syntheses, enabling selective functionalization .

Hydrolysis and Condensation

DIPDMS undergoes controlled hydrolysis in aqueous environments:

Reaction Parameters :

| Property | Value | Source |

|---|---|---|

| Hydrolysis Rate | Slow (reactivity class 7) | |

| Byproduct | Methanol | |

| Stability in Moisture | Limited; requires dry storage |

Role in Ziegler-Natta Catalysis

DIPDMS acts as an external electron donor in polypropylene (PP) polymerization, modifying titanium-based catalyst sites .

Mechanistic Insights

-

Blocks low-stereospecificity titanium sites (Site-I), favoring isotactic PP formation .

-

Enhances stereoregularity by 15–20% compared to undonated systems .

-

Reduces atactic polymer content from >30% to <5% in optimized conditions .

Comparative Performance

| Donor Type | Isotacticity (%) | MFR (g/10 min) | Hydrogen Reactivity |

|---|---|---|---|

| DIPDMS | 98.7 | 2.5 | Moderate |

| n-Propyltrimethoxysilane | 99.3 | 4.6 | High |

| Dicyclopentyldimethoxysilane | 99.8 | 7.9 | Low |

Data sourced from Sumitomo Chemical polymerization trials .

Reactions with Organometallic Reagents

DIPDMS participates in transmetalation with Grignard reagents:

Applications :

Thermal Decomposition

At elevated temperatures (>240°C), DIPDMS decomposes into siloxanes and methane:

Safety Notes :

Comparative Analysis with Other Donors

| Parameter | DIPDMS | PTES | DIBP |

|---|---|---|---|

| Stereospecificity | High | Moderate | Low |

| Catalyst Activity (kg PP/g Cat) | 32.5 | 28.1 | 19.3 |

| Solubility in Hydrocarbons | High | Moderate | Low |

Wissenschaftliche Forschungsanwendungen

Crosslinking Agents

DIDMS is utilized as a crosslinking agent in the production of silane-grafted polymers. It enhances the mechanical properties and thermal stability of polymers, making them suitable for demanding applications such as automotive components and construction materials. The crosslinking process involves the formation of Si—O—Si bonds, which significantly improve the material's performance under stress and temperature variations .

External Donors in Polymerization

In polypropylene synthesis, DIDMS serves as an external donor to improve the activity and stereoregularity of catalyst systems. Research indicates that using DIDMS can enhance the polymerization process by facilitating better control over molecular weight distribution and improving the overall yield of high-performance polypropylene .

Case Study 1: Silane-Grafted Plastomers

A study focused on developing low-speed crosslinking catalysts for silane-grafted plastomers identified DIDMS as a key component. The research demonstrated that incorporating DIDMS allowed for controlled crosslinking rates, which is crucial for applications requiring specific curing times at varying temperatures. The findings showed that plastomers treated with DIDMS exhibited superior mechanical properties compared to those without silane treatment .

Case Study 2: Polypropylene Synthesis

In another investigation into the use of alkoxysilanes as external donors during propylene polymerization, DIDMS was found to significantly enhance catalyst performance. The study compared different silanes and established that DIDMS provided a balance between activity and stereoregularity, leading to higher quality polypropylene with improved characteristics suitable for automotive applications .

Comparative Data Table

| Property/Parameter | Diisopropyldimethoxysilane (DIDMS) | Other Alkoxysilanes |

|---|---|---|

| Molar Mass | 176.33 g/mol | Varies |

| Boiling Point | 164 °C | Varies |

| Crosslinking Efficiency | High | Moderate |

| Application in Polymerization | Effective as external donor | Varies |

| Typical Uses | Automotive, Construction | Varies |

Wirkmechanismus

The primary mechanism of action of Camptothecin-20-O-Propionate involves the inhibition of DNA topoisomerase I. By stabilizing the complex between the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to DNA damage and ultimately apoptosis (programmed cell death) in cancer cells . This mechanism is similar to that of camptothecin, but the propionate derivative may offer improved pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Hydrogen Reactivity : n-Propyltrimethoxysilane outperforms DIPS in hydrogen response, making it suitable for high-flow PP grades, though at the cost of crystallinity .

- Environmental Impact : Diisobutyldimethoxysilane aligns with VOC reduction trends but requires further validation in large-scale applications .

- Catalyst Design : Bulky substituents (e.g., in CPDS and di-t-butyldimethoxysilane) enhance stereoregularity but complicate catalyst synthesis and storage .

Biologische Aktivität

Diisopropyldimethoxysilane (DIPMS), a silane compound with the chemical formula , has garnered attention in various fields, particularly in materials science and catalysis. This article explores its biological activity, including its potential applications and effects based on diverse research findings.

- Molecular Weight : 176.33 g/mol

- Density : 0.875 g/cm³

- Boiling Point : 85 °C

- Flash Point : 43 °C

Biological Applications

DIPMS has been investigated for several biological applications, particularly in the realm of catalysis and material enhancement. Its role as an external donor in polymerization processes has been a significant focus.

1. Catalytic Properties

DIPMS serves as an external electron donor in catalytic systems, enhancing the performance of catalysts in polymerization reactions. For instance, its use in conjunction with metallocene catalysts has shown improved polymerization activity and hydrogen sensitivity, making it valuable for producing high-performance polymers .

2. Biocompatibility

Research indicates that DIPMS can be utilized in creating biocompatible materials. Its silane structure allows for the modification of surfaces to improve adhesion and compatibility with biological tissues, which is crucial for biomedical applications such as implants and drug delivery systems .

Case Study 1: Polymerization Enhancement

A study examined the effects of DIPMS as an external donor in propylene polymerization using a DQC catalyst system. The results demonstrated that the incorporation of DIPMS significantly enhanced the polymer's molecular weight and thermal stability compared to systems without it. The findings suggest that DIPMS improves catalyst efficiency and polymer properties, making it a promising agent in industrial applications .

Case Study 2: Surface Modification

Another investigation focused on the use of DIPMS for surface modification of biomaterials. The study reported that treating surfaces with DIPMS resulted in increased hydrophilicity and improved protein adsorption, which are critical factors for enhancing biocompatibility. This modification can lead to better integration of implants within biological systems, reducing rejection rates .

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.